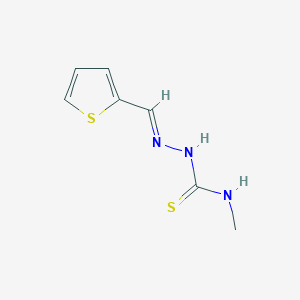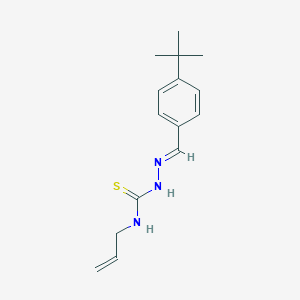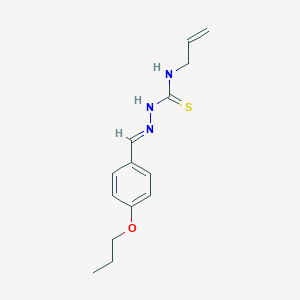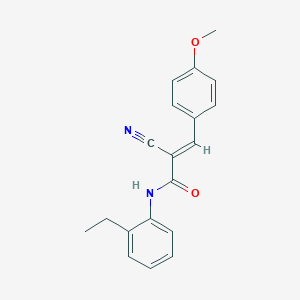![molecular formula C16H16N2O5S2 B255291 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 5258-41-3](/img/structure/B255291.png)
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative, which is a class of molecules that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific targets in the body, such as enzymes or receptors. The thiazolidine ring in the molecule is thought to play a crucial role in its biological activity, as it can form covalent bonds with certain amino acid residues in proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid are dependent on its specific application. In anticancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antimicrobial research, it has been found to inhibit the growth of a variety of bacteria and fungi. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in lab experiments include its relative ease of synthesis, its versatility in terms of its potential applications, and its ability to interact with specific targets in the body. However, there are also limitations to using this compound, such as its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many future directions for research on 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Some potential areas of investigation include:
1. Further exploration of the compound's anticancer activity, including its potential as a chemotherapeutic agent.
2. Investigation of the compound's potential as an antimicrobial agent, particularly in the context of antibiotic-resistant bacteria.
3. Study of the compound's interaction with specific enzymes and receptors, with the goal of identifying new targets for drug development.
4. Investigation of the compound's potential as a corrosion inhibitor in materials science.
5. Synthesis of new derivatives of the compound, with the goal of improving its solubility, bioavailability, and selectivity.
Métodos De Síntesis
The synthesis of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves the reaction of 4-nitrobenzaldehyde and 2-amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1,3-thiazole-3-carboxylic acid, which results in the formation of the thiazolidine derivative. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine or pyridine, and a solvent, such as ethanol or methanol.
Aplicaciones Científicas De Investigación
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, it has been studied for its ability to inhibit enzymes, such as aldose reductase and acetylcholinesterase. In materials science, it has been explored for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Propiedades
Número CAS |
5258-41-3 |
|---|---|
Nombre del producto |
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid |
Fórmula molecular |
C16H16N2O5S2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
6-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H16N2O5S2/c19-14(20)4-2-1-3-9-17-15(21)13(25-16(17)24)10-11-5-7-12(8-6-11)18(22)23/h5-8,10H,1-4,9H2,(H,19,20)/b13-10- |
Clave InChI |
AKXUDAFIAPJMTD-RAXLEYEMSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)


![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)
